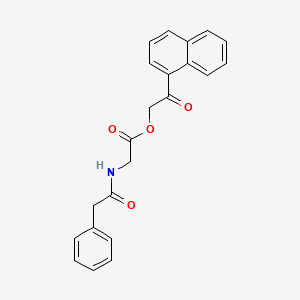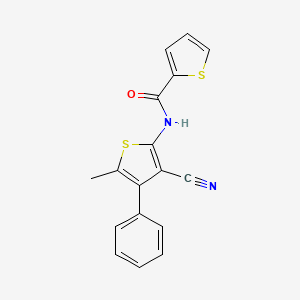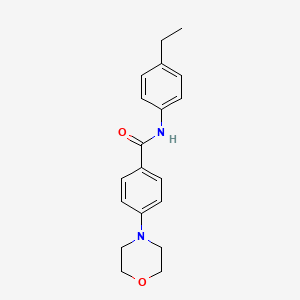
2-(1-naphthyl)-2-oxoethyl N-(phenylacetyl)glycinate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "2-(1-naphthyl)-2-oxoethyl N-(phenylacetyl)glycinate" involves multiple steps and methodologies. For instance, the synthesis of 1-amidoalkyl-2-naphthol derivatives, which share structural similarities, is typically achieved through one-pot multicomponent Mannich reactions. These derivatives are of interest due to their biological activities and are used in the preparation of other bioactive molecules (Petkov & Simeonov, 2023).
Molecular Structure Analysis
Research on naphthalene derivatives, such as those related to the compound of interest, focuses on understanding their molecular structure to elucidate their properties and potential applications. For example, the study of homological series of N-alkylated naphthalene diimides (NDIs) aims to find correlations between molecular structure, solubility, self-assembly, and electronic properties, highlighting the importance of molecular structure analysis in developing applications for organic electronics (Chlebosz et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving naphthoquinone derivatives, for example, are significant due to their potential therapeutic applications and roles in various biological processes. The redox properties of naphthoquinones, derived from naphthalene, are central to their biological and pharmacological activities, showcasing the intricate relationship between chemical structure and function (Pinto & de Castro, 2009).
Physical Properties Analysis
The study of physical properties, such as solubility and thermal behavior, is crucial for understanding the applications of naphthalene derivatives. The systematic investigation of N-alkylated naphthalene diimides (NDIs), for example, provides insights into trends in spectroscopic and thermal properties, as well as solubility and crystal morphology, which are essential for their use in organic electronics (Chlebosz et al., 2023).
Aplicaciones Científicas De Investigación
Tautomeric Competition
Research on phenyl-substituted compounds similar to "2-(1-naphthyl)-2-oxoethyl N-(phenylacetyl)glycinate" shows significant insights into tautomeric competition, demonstrating how the electronic properties of substituents can influence intramolecular hydrogen bonding and tautomeric shifts. This is critical for understanding chemical reactivity and designing compounds with tailored properties (Gilli et al., 2005).
Histochemical Techniques
In histochemistry, complex naphthols, like those related to "2-(1-naphthyl)-2-oxoethyl N-(phenylacetyl)glycinate", have been identified as valuable reagents for demonstrating tissue oxidase activities. This application is crucial for medical research, especially in studying enzyme activities within tissues (Burstone, 1959).
Mediated Electrochemical Reduction
Studies have explored the use of naphthoquinone derivatives for the electrochemical reduction of oxygen to hydrogen peroxide, a process relevant for environmental remediation and industrial synthesis. Such research underscores the potential of naphthyl-based compounds in catalysis and environmental technology (Calabrese et al., 1983).
Photochemical Reactions
Research into the photochemistry of substituted 1-naphthylmethyl esters, akin to the structure of "2-(1-naphthyl)-2-oxoethyl N-(phenylacetyl)glycinate", reveals pathways to radical pairs and ion pairs. These findings are vital for developing synthetic strategies and understanding the dynamics of photochemical processes (Decosta & Pincock, 1993).
Propiedades
IUPAC Name |
(2-naphthalen-1-yl-2-oxoethyl) 2-[(2-phenylacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-20(19-12-6-10-17-9-4-5-11-18(17)19)15-27-22(26)14-23-21(25)13-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOVKKSRKLVSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OCC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Naphthyl)-2-oxoethyl 2-[(2-phenylacetyl)amino]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-[(1-methyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4583241.png)
![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4583246.png)
![N-(2,3-dimethylcyclohexyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4583257.png)
![methyl 2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4583264.png)
![N-(2,4-difluorophenyl)-N'-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B4583274.png)



![2-(2-naphthyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4583319.png)
![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4583329.png)
![3-(3-chloro-4-methylphenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4583331.png)
![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4583335.png)
![N-butyl-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4583345.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4583353.png)